4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoyl chloride, 2-methoxyaniline, and 5-phenyl-4-(trifluoromethyl)-1,3-thiazole. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methoxyphenyl)benzamide: Lacks the thiazole and trifluoromethyl groups.
N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide: Lacks the chloro group.
4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-1,3-thiazol-2-yl]benzamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group and the thiazole ring in 4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features may enhance its stability, reactivity, and potential bioactivity.
Properties
Molecular Formula |
C24H16ClF3N2O2S |
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Molecular Weight |
488.9 g/mol |
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H16ClF3N2O2S/c1-32-19-10-6-5-9-18(19)30(22(31)16-11-13-17(25)14-12-16)23-29-21(24(26,27)28)20(33-23)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
QREAUTGOWIVAFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(C2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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